

BI-0115 and BI-1580: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	BI-0115	
Cat. No.:	B15614244	Get Quote

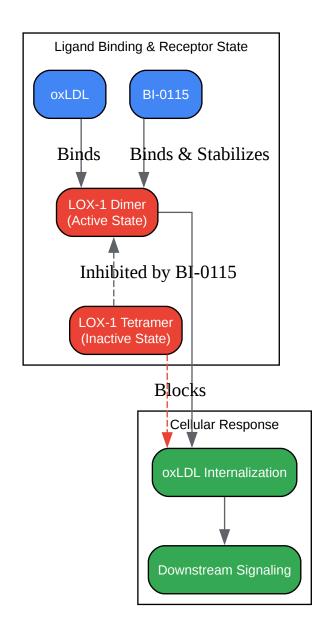
This guide provides a detailed comparison of **BI-0115**, a selective inhibitor of the Lectin-like oxidized Low-Density Lipoprotein (oxLDL) receptor-1 (LOX-1), and its corresponding negative control, BI-1580. The information presented is intended for researchers, scientists, and drug development professionals investigating LOX-1 mediated signaling pathways in various pathological contexts, including cardiovascular diseases and cancer.[1][2][3]

Mechanism of Action

BI-0115 is a small molecule inhibitor that selectively targets LOX-1.[4][5][6] Its unique mechanism of action involves the stabilization of an inactive tetrameric state of the LOX-1 receptor.[2][7] Specifically, two molecules of **BI-0115** bind to two homodimers of the LOX-1 C-type lectin-like domain (CTLD), inducing the formation of a tetramer that blocks the binding of its natural ligand, oxLDL.[7][8] This inhibition of the LOX-1-oxLDL interaction prevents the subsequent cellular uptake of oxLDL and downstream signaling events.[2][5][6][7]

In contrast, BI-1580 serves as a negative control.[1][4] An additional methyl group on the aniline nitrogen in BI-1580 is predicted to cause a steric clash with the backbone carbonyl of Alanine 259 in the LOX-1 binding site, leading to its inactivity.[9] This structural difference makes BI-1580 an ideal tool for confirming that the observed biological effects are specifically due to the inhibition of LOX-1 by **BI-0115**.





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Caption: Mechanism of BI-0115 Action

Quantitative Performance Data

The following tables summarize the key quantitative data comparing the in vitro performance of **BI-0115** and BI-1580.

Table 1: Potency and Selectivity



Compound	Target	Assay	Result (IC50/K_d)
BI-0115	LOX-1	Cellular Uptake Assay	5.4 μM (IC50)[1][4][5] [9]
LOX-1	Surface Plasmon Resonance (SPR)	4.3 μM (K_d)[1][4][5] [10]	
LOX-1	Isothermal Titration Calorimetry (ITC)	6.99 μM (K_d)[1][4][5] [10]	
SR-B1 (Counter Target)	Cellular Assay	>172 μM (IC50)[4]	_
BI-1580	LOX-1	Cellular Uptake Assay	>100 μM (IC50)[4]
SR-B1 (Counter Target)	Cellular Assay	>100 μM (IC50)[4]	

Table 2: Physicochemical and DMPK Properties

Parameter	BI-0115	BI-1580
Molecular Weight (Da)	287.8	267.3
logD @ pH 7.4	3.4	3.3
Solubility @ pH 7 (μg/mL)	0.001	n.d.
Caco-2 Permeability (10 ⁻⁶ cm/s)	30	n.d.
hERG Inhibition (IC50)	>10 μM	n.d.

n.d. = not determined

Experimental Protocols LOX-1 Cellular Uptake Assay



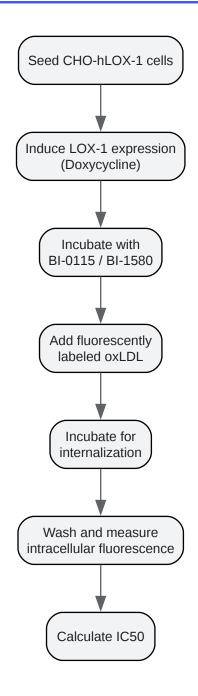




This assay quantifies the inhibition of oxLDL internalization into cells overexpressing the human LOX-1 receptor.

- Cell Line: A CHO-K1 cell line with doxycycline-inducible expression of the human LOX-1 receptor is used.[7]
- Induction: LOX-1 expression is induced by treating the cells with doxycycline.
- Compound Incubation: Cells are incubated with varying concentrations of BI-0115 or BI-1580.
- oxLDL Addition: Fluorescently labeled human oxLDL (e.g., AF594-labeled) is added to the cells.[7]
- Internalization: The cells are incubated to allow for the internalization of the labeled oxLDL.
- Quantification: The amount of internalized oxLDL is quantified by measuring the intracellular fluorescence using high-content imaging or a plate reader. The IC₅₀ value is determined by fitting the dose-response curve.





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Caption: LOX-1 Cellular Uptake Assay Workflow

Biophysical Assays: SPR and ITC

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are employed to characterize the direct binding affinity of **BI-0115** to the LOX-1 protein.

Surface Plasmon Resonance (SPR):



- Immobilization: The LOX-1 protein is immobilized on a sensor chip.
- Binding: A solution containing BI-0115 at various concentrations is flowed over the sensor surface.
- Detection: The binding of **BI-0115** to LOX-1 is detected as a change in the refractive index, measured in response units (RU).
- Analysis: The dissociation constant (K_d) is calculated from the dose-responsive changes in the refractive index at equilibrium.[10]

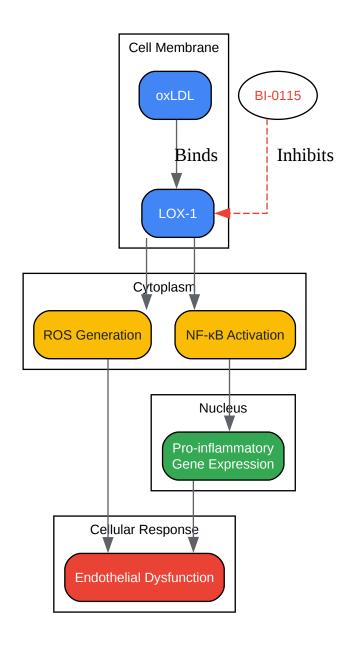
Isothermal Titration Calorimetry (ITC):

- Sample Preparation: A solution of **BI-0115** is placed in the sample cell, and a solution of the LOX-1 protein is loaded into the titration syringe.
- Titration: The LOX-1 solution is incrementally injected into the **BI-0115** solution.
- Heat Measurement: The heat released or absorbed during the binding interaction is measured.
- Analysis: The binding affinity (K_d), stoichiometry, and thermodynamic parameters of the interaction are determined by analyzing the resulting binding isotherm.[10]

LOX-1 Signaling Pathway

The binding of oxLDL to LOX-1 on the surface of endothelial cells and other cell types triggers a cascade of intracellular signaling events. This activation is implicated in various proinflammatory and pathological processes, including the generation of reactive oxygen species (ROS), activation of NF-κB, and subsequent endothelial dysfunction, which are key events in the pathogenesis of atherosclerosis.[3][11][12] **BI-0115**, by preventing the initial ligand-receptor interaction, serves as a valuable tool to dissect the contributions of LOX-1 to these signaling pathways.





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Caption: Simplified LOX-1 Signaling Pathway

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References



- 1. opnme.com [opnme.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Role of Lectin-Like Oxidized Low-Density Lipoprotein Receptor-1 in Inflammation and Pathogen-Associated Interactions PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pardon Our Interruption [opnme.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medkoo.com [medkoo.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
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